REACTION_CXSMILES
|
[CH:1]([CH:4]([CH2:10][CH2:11][C:12](=[O:14])[CH3:13])[CH:5]=[CH:6][C:7](=[O:9])[CH3:8])([CH3:3])[CH3:2].C>C(OCC)(=O)C.[Pd]>[CH:1]([CH:4]([CH2:5][CH2:6][C:7](=[O:9])[CH3:8])[CH2:10][CH2:11][C:12](=[O:14])[CH3:13])([CH3:3])[CH3:2]
|
Name
|
5-isopropyl-non-3-ene-2,8-dione
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(C=CC(C)=O)CCC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.196 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation of the volatile portions
|
Type
|
CUSTOM
|
Details
|
a residue was obtained which
|
Type
|
DISTILLATION
|
Details
|
by fractional distillation
|
Type
|
CUSTOM
|
Details
|
gave 1.77 g (89 %)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C(CCC(C)=O)CCC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |